Cyclomaltoheptaose hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

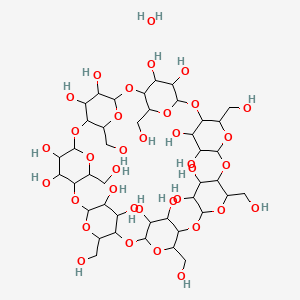

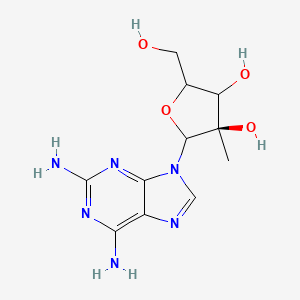

Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It is derived from starch and has a unique structure resembling a truncated cone, with a hydrophobic cavity and a hydrophilic exterior. This structure allows beta-Cyclodextrin to form inclusion complexes with various guest molecules, making it a valuable compound in numerous applications .

Preparation Methods

Beta-Cyclodextrin is primarily produced through the enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and alpha-amylase. The process involves liquefying starch by heat treatment or using alpha-amylase, followed by the addition of CGTase to convert the starch into beta-Cyclodextrin . Industrial production methods have optimized this process to achieve high yields and purity, making beta-Cyclodextrin widely available and cost-effective .

Chemical Reactions Analysis

Beta-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form inclusion complexes with small organic molecules, enhancing their solubility and stability . Common reagents used in these reactions include sodium azide, ammonium chloride, and various alkyl halides . Major products formed from these reactions include 5-substituted 1H-tetrazoles and perallylated cyclodextrins .

Scientific Research Applications

Beta-Cyclodextrin has a wide range of scientific research applications. In chemistry, it is used as a catalyst and chiral separator due to its ability to form inclusion complexes . In biology and medicine, beta-Cyclodextrin enhances the solubility and bioavailability of hydrophobic drugs, making it a valuable excipient in pharmaceutical formulations . It is also used in wastewater treatment to remove organic and inorganic pollutants . Additionally, beta-Cyclodextrin finds applications in the food industry, textiles, and nanotechnology .

Mechanism of Action

The primary mechanism of action of beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of beta-Cyclodextrin encapsulates hydrophobic compounds, while the hydrophilic exterior maintains solubility in water . This host-guest interaction modifies the physical, chemical, and biological properties of the guest molecules, enhancing their stability and bioavailability . Beta-Cyclodextrin can also sequester cholesterol, disrupting viral membranes that contain this biomolecule .

Comparison with Similar Compounds

Beta-Cyclodextrin is part of a family of cyclodextrins, which also includes alpha-Cyclodextrin and gamma-Cyclodextrin. Alpha-Cyclodextrin consists of six glucose units, while gamma-Cyclodextrin has eight . Beta-Cyclodextrin is the most commonly used due to its optimal cavity size for forming inclusion complexes with a wide range of guest molecules . Its derivatives, such as 2-hydroxypropyl-beta-Cyclodextrin and randomly methylated beta-Cyclodextrin, offer improved solubility and stability .

Properties

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSAKCOAFBFODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)

![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)

![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)

![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)

![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)